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Compound of Interest

Compound Name:
Methyl 3-chloro-4-

methoxybenzoate

Cat. No.: B182470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-
chloro-4-methoxybenzoate, a key chemical intermediate. The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

valuable insights for its identification, characterization, and application in research and

development.

Chemical Structure and Properties
Methyl 3-chloro-4-methoxybenzoate is an organic compound with the chemical formula

C₉H₉ClO₃. It is a monosubstituted benzoate ester.

Structure:

Caption: Chemical structure of Methyl 3-chloro-4-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. Below are the predicted and experimental data for ¹H and ¹³C NMR of Methyl 3-
chloro-4-methoxybenzoate.
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¹H NMR Spectral Data

Signal
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

Assignment

1 7.97 d 2.2 H-2

2 7.85 dd 8.6, 2.2 H-6

3 6.95 d 8.6 H-5

4 3.90 s - -OCH₃ (methoxy)

5 3.89 s - -OCH₃ (ester)

¹³C NMR Spectral Data
Signal Chemical Shift (ppm) Assignment

1 165.7 C=O (ester)

2 158.0 C-4

3 132.8 C-6

4 129.6 C-2

5 122.9 C-1

6 111.9 C-5

7 111.4 C-3

8 56.3 -OCH₃ (methoxy)

9 52.3 -OCH₃ (ester)

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of substituted methyl benzoates is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400,

or 500 MHz for ¹H NMR).

¹H NMR Acquisition:

Set the spectral width to approximately 10-15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 0-220 ppm.

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower

natural abundance of ¹³C.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Methyl 3-chloro-4-methoxybenzoate exhibits characteristic absorption bands.

IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3000 Medium Aromatic C-H stretch

~ 2950, 2850 Medium Aliphatic C-H stretch (-OCH₃)

~ 1725 Strong C=O stretch (ester)

~ 1600, 1500 Medium-Strong C=C stretch (aromatic ring)

~ 1250 Strong
Asymmetric C-O-C stretch

(ester and ether)

~ 1100 Strong
Symmetric C-O-C stretch

(ester and ether)

~ 820 Strong
C-H out-of-plane bending

(aromatic)

~ 760 Medium C-Cl stretch

Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum is as follows:

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

that has minimal absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).
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Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data
The predicted mass spectrum of Methyl 3-chloro-4-methoxybenzoate shows several

characteristic adducts.[1]

Adduct m/z (Predicted)

[M]+ 200.02347

[M+H]+ 201.03130

[M+Na]+ 223.01324

[M-H]- 199.01674

Fragmentation Pathway:
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[M]+.
m/z = 200/202

[M - OCH3]+
m/z = 169/171

- .OCH3

[M - COOCH3]+
m/z = 141/143

- .COOCH3

[C7H6ClO]+
m/z = 141/143

- CO

Click to download full resolution via product page

Caption: A possible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass

Spectrometry (GC-MS) is as follows:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane, hexane).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

Gas Chromatography:

Inject a small volume of the sample solution into the GC.

Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.

Employ a temperature program to elute the compound of interest.

Mass Spectrometry:

The eluent from the GC is directed into the ion source of the mass spectrometer.
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Ionize the sample molecules using electron impact (typically at 70 eV).

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

A detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and

the fragmentation pattern. Compare the obtained spectrum with spectral databases for

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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